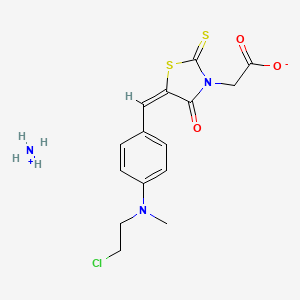
3-Thiazolidineacetic acid, 5-((4-((2-chloroethyl)methylamino)phenyl)methylene)-4-oxo-2-thioxo-, ammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Thiazolidineacetic acid, 5-((4-((2-chloroethyl)methylamino)phenyl)methylene)-4-oxo-2-thioxo-, ammonium salt is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes a thiazolidine ring, a phenyl group, and a chloroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiazolidineacetic acid, 5-((4-((2-chloroethyl)methylamino)phenyl)methylene)-4-oxo-2-thioxo-, ammonium salt typically involves multiple steps. One common method includes the reaction of thiazolidine derivatives with chloroethylamine and phenylmethylene compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-Thiazolidineacetic acid, 5-((4-((2-chloroethyl)methylamino)phenyl)methylene)-4-oxo-2-thioxo-, ammonium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-Thiazolidineacetic acid, 5-((4-((2-chloroethyl)methylamino)phenyl)methylene)-4-oxo-2-thioxo-, ammonium salt has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Thiazolidineacetic acid, 5-((4-((2-chloroethyl)methylamino)phenyl)methylene)-4-oxo-2-thioxo-, ammonium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the chloroethyl group allows for alkylation reactions, which can interfere with DNA and protein function, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
2,4-Thiazolidinedione: A related compound with similar structural features but different functional groups.
Oxazolidinones: Compounds with a similar ring structure but containing oxygen instead of sulfur.
Uniqueness
3-Thiazolidineacetic acid, 5-((4-((2-chloroethyl)methylamino)phenyl)methylene)-4-oxo-2-thioxo-, ammonium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
101018-66-0 |
|---|---|
分子式 |
C15H18ClN3O3S2 |
分子量 |
387.9 g/mol |
IUPAC名 |
azanium;2-[(5E)-5-[[4-[2-chloroethyl(methyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C15H15ClN2O3S2.H3N/c1-17(7-6-16)11-4-2-10(3-5-11)8-12-14(21)18(9-13(19)20)15(22)23-12;/h2-5,8H,6-7,9H2,1H3,(H,19,20);1H3/b12-8+; |
InChIキー |
BNCHROQSEHANHE-MXZHIVQLSA-N |
異性体SMILES |
CN(CCCl)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)[O-].[NH4+] |
正規SMILES |
CN(CCCl)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)[O-].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



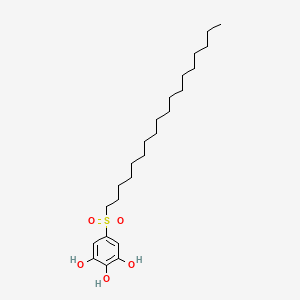
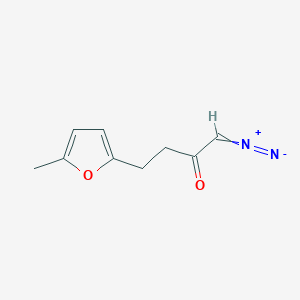
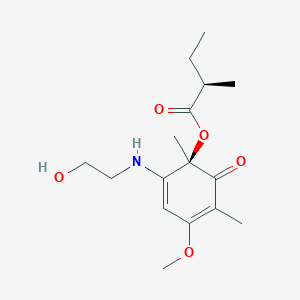
![4-(2-Methylbutyl)-4'-[(4-octylphenoxy)methyl]-1,1'-biphenyl](/img/structure/B14327518.png)
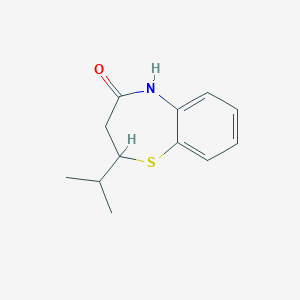
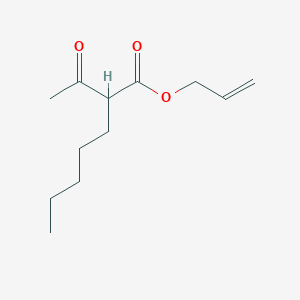
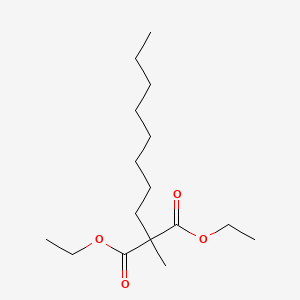
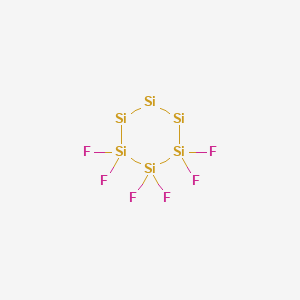
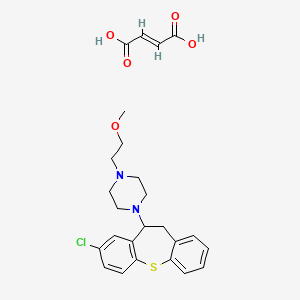
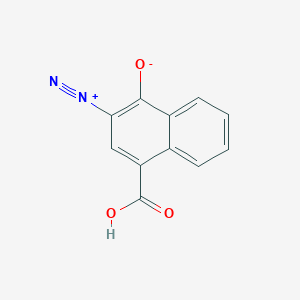
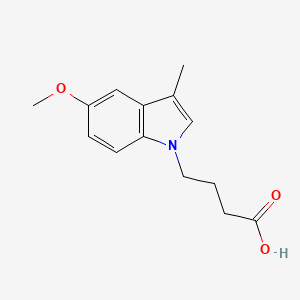

![Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]-](/img/structure/B14327554.png)
